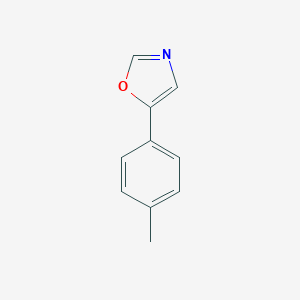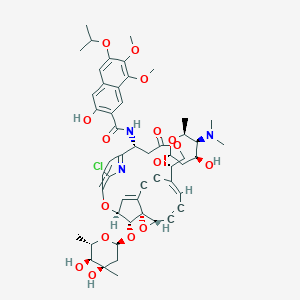
Kedarcidin chromophore
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kedarcidin chromophore is a natural product that has been found to exhibit significant anticancer activity. It is a complex molecule that is produced by the bacterium Streptomyces griseus. The molecule has a unique structure that makes it a promising candidate for the development of new cancer therapies. In
Mécanisme D'action
The mechanism of action of Kedarcidin chromophore involves the binding of the molecule to DNA. The molecule contains a unique structure that allows it to bind to the minor groove of DNA. Once bound, Kedarcidin chromophore causes damage to the DNA, leading to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Kedarcidin chromophore has been found to have several biochemical and physiological effects. The molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, Kedarcidin chromophore has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Kedarcidin chromophore is its potent anticancer activity. The molecule has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, the synthesis of Kedarcidin chromophore is a complex process that requires specialized equipment and expertise. Additionally, the molecule is highly toxic, making it difficult to work with in the lab.
Orientations Futures
For research include the development of new synthesis methods, the development of new cancer therapies, and further exploration of the molecule's mechanism of action.
Méthodes De Synthèse
The synthesis of Kedarcidin chromophore is a complex process that involves several steps. The molecule is produced by the bacterium Streptomyces griseus, which is grown in a culture medium. The culture medium is then extracted, and the Kedarcidin chromophore is purified using various methods, including chromatography and crystallization.
Applications De Recherche Scientifique
Kedarcidin chromophore has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The molecule works by binding to DNA and causing damage to the cancer cells, leading to their death.
Propriétés
Numéro CAS |
143591-04-2 |
|---|---|
Nom du produit |
Kedarcidin chromophore |
Formule moléculaire |
C53H60ClN3O16 |
Poids moléculaire |
1030.5 g/mol |
Nom IUPAC |
N-[(3S,9R,14S,15E,19S,21R,24R)-6-chloro-24-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-9-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1 |
Clé InChI |
RSXFZXJOBQZOOM-INBIVCPUSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]\2COC(=O)C[C@H](C3=NC(=C(C=C3)O[C@H]4C=C5C#C/C2=C\C#C[C@H]6[C@]5([C@@H]4O[C@H]7C[C@@]([C@H]([C@@H](O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
SMILES |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
SMILES canonique |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Synonymes |
kedarcidin chromophore |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



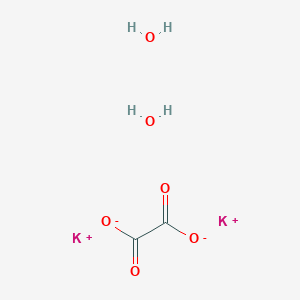
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
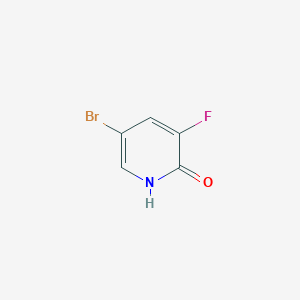
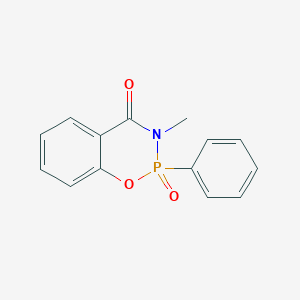
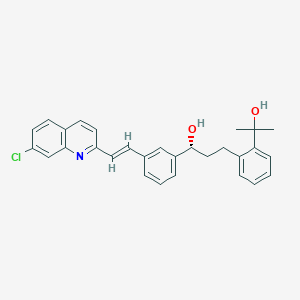
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
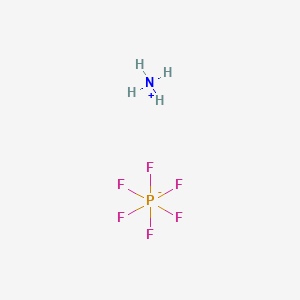
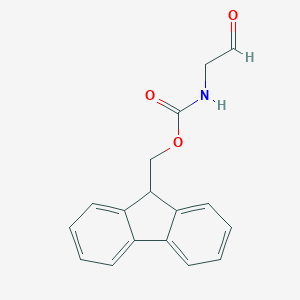
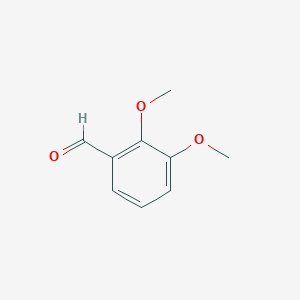
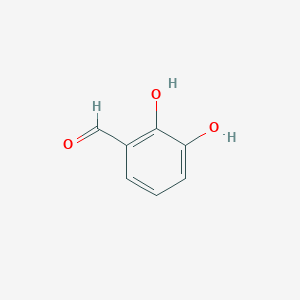
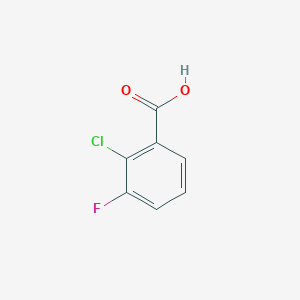
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
